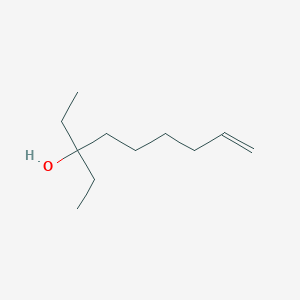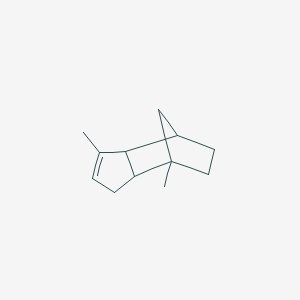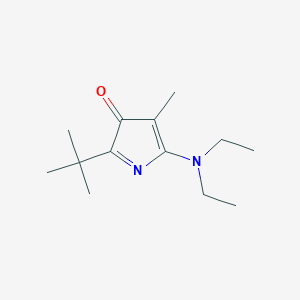
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one is an organic compound with a complex structure that includes a pyrrolone ring substituted with tert-butyl, diethylamino, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable precursor, followed by the introduction of the diethylamino group through nucleophilic substitution. The final step often involves cyclization to form the pyrrolone ring under controlled conditions such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These systems allow for the continuous production of the compound, making the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism by which 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrrolone ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one: shares similarities with other pyrrolone derivatives such as 2-tert-butyl-5-(methylamino)-4-methyl-3H-pyrrol-3-one and 2-tert-butyl-5-(ethylamino)-4-methyl-3H-pyrrol-3-one.
Uniqueness
This structural variation can lead to differences in reactivity, biological activity, and industrial utility .
特性
CAS番号 |
88596-72-9 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC名 |
2-tert-butyl-5-(diethylamino)-4-methylpyrrol-3-one |
InChI |
InChI=1S/C13H22N2O/c1-7-15(8-2)12-9(3)10(16)11(14-12)13(4,5)6/h7-8H2,1-6H3 |
InChIキー |
OIPQDSIJKWBSJB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C(=O)C(=N1)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


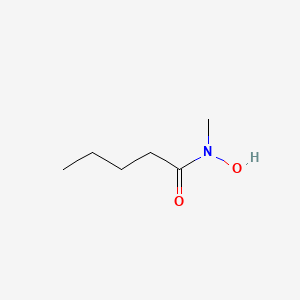
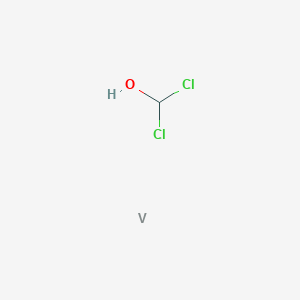

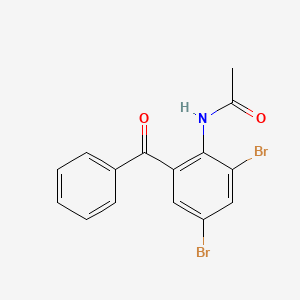
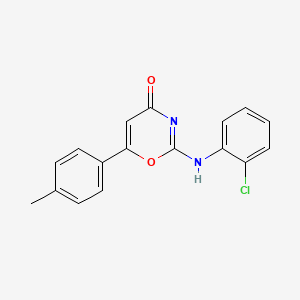

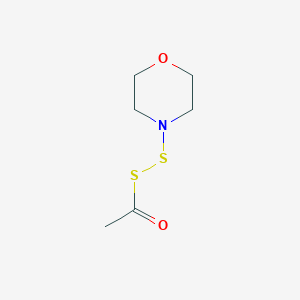
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)

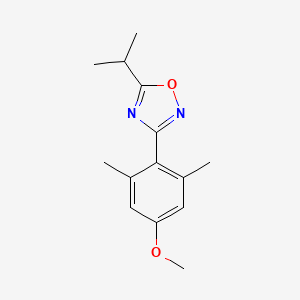
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
